methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom, an isopropyl group, and a methyl ester group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-bromo-1H-pyrazole with isopropyl bromide in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and reduction: The compound can undergo oxidation to form pyrazole N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or primary amines in the presence of a base.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazoles.
Ester hydrolysis: Formation of 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylic acid.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of dehalogenated pyrazoles.
Scientific Research Applications
Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator in various biological pathways.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromine atom and ester group can interact with specific amino acid residues in the enzyme’s active site, leading to inhibition . In biological studies, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Similar structure but lacks the isopropyl group and ester functionality.
4-Bromo-1H-pyrazole: Lacks both the isopropyl group and ester functionality.
1-Isopropyl-1H-pyrazole-5-carboxylate: Similar structure but lacks the bromine atom.
Uniqueness
Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate is unique due to the combination of its bromine atom, isopropyl group, and ester functionality, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 4-bromo-2-propan-2-ylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-5(2)11-7(8(12)13-3)6(9)4-10-11/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTUYVOIFBZDBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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